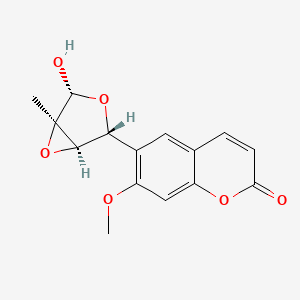

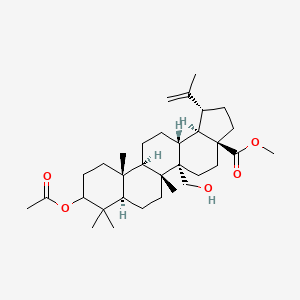

Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside” is a chemical compound . It has been mentioned in the context of binding modes to an artificial receptor in crystalline complexes . This compound has also been described as a biomedicine with intriguing complexity, promising therapeutic benefits in the realm of targeted disease treatment .

科学的研究の応用

Synthesis and Structural Studies

- Synthesis Methods : Methyl 3-deoxy-3-fluoro-alpha- and beta-D-glucopyranosides have been synthesized, providing insights into the methods of producing derivatives of methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside (Kováč, Yeh, & Glaudemans, 1987).

- NMR Spectroscopy Analysis : The use of NMR spectroscopy in understanding the structure of beta-linked glucobioses like methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside has been explored, revealing details about solution conformations (Olsson, Serianni, & Stenutz, 2008).

Chemical Properties and Reactions

- Conformational Analysis : Studies on the conformational effects on glycoside reactivity have been conducted, which is relevant for understanding the behavior of molecules like methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside in various conditions (McDonnell et al., 2004).

- Chemical Shifts and Coupling Constants in NMR : Complete assignment of (1)H and (13)C NMR spectra of d-glucopyranosyl-d-glucopyranosides, including similar compounds, has been performed, aiding in the understanding of the molecular structure (Roslund et al., 2008).

Crystallography and Molecular Modeling

- Crystal Structure Studies : X-ray crystallography has been used to study the crystal structure of methyl 3-O-alpha-d-glucopyranosyl-alpha-d-glucopyranoside, which is structurally similar, providing insights into intermolecular hydrogen bonds and molecular orientation (Neuman et al., 1980).

Enzymatic Reactions and Biological Applications

- Enzymatic Action Studies : Research on the enzymatic actions of glucoamylase and glucodextranase with alpha- and beta-D-glucosyl fluoride, related to glucopyranosyl compounds, provides insights into the biological processing of these sugars (Kitahata et al., 1981).

Potential Applications in Drug Synthesis

- Drug Synthesis : The synthesis of nigerose and related oligosaccharides, which involve glucopyranosyl linkages similar to those in methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside, could have implications for drug development and molecular design (Takeo, Kitamura, & Murata, 1992).

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9-,10-,11+,12+,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKXHOIRHHAHDA-FCSQJVOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858056 |

Source

|

| Record name | Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7115-19-7 |

Source

|

| Record name | Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of the glycosidic linkage conformation in methyl alpha-laminarabioside?

A1: The research article reveals that the glycosidic linkage conformation in methyl alpha-laminarabioside is similar to its solid-state structure. Specifically, the study found that the phi(H) and psi(H) angles, which describe the orientation around the glycosidic bond, are in the ranges of 39° to 41° and -24° to -36°, respectively []. This conformation is significant because it allows for the formation of an intramolecular hydrogen bond involving the O5' atom, a feature also observed in its crystal structure []. This hydrogen bond likely contributes to the stability of this particular conformation in solution.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

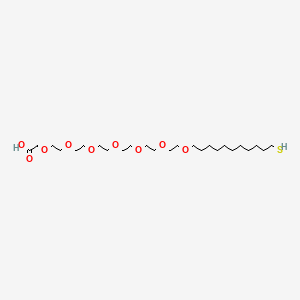

![2-[N|A-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate](/img/structure/B561751.png)

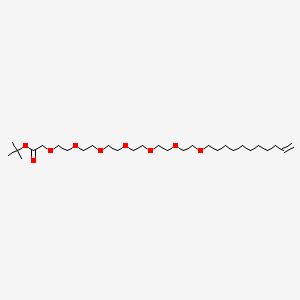

![N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea](/img/structure/B561762.png)